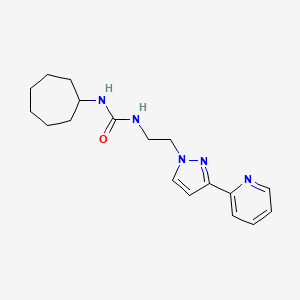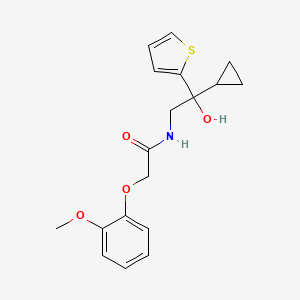
1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide, commonly known as BDP, is a fluorescent dye molecule that has gained widespread use in the field of biological research due to its unique properties. BDP is a cationic dye that is highly soluble in water and exhibits strong fluorescence emission in the near-infrared (NIR) region. This makes it an ideal candidate for a variety of applications, including imaging and sensing in biological systems.
Wirkmechanismus
The mechanism of action of BDP is based on its ability to interact with biological molecules and structures through electrostatic interactions. The cationic nature of the molecule allows it to bind to negatively charged molecules, such as DNA and proteins, and its hydrophobic nature allows it to interact with lipid membranes. This makes BDP an excellent tool for studying the structure and function of biological molecules in vitro and in vivo.
Biochemical and Physiological Effects:
BDP has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with cellular processes, making it an ideal candidate for use in vivo. BDP has been used to study a variety of biological processes, including angiogenesis, inflammation, and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BDP in laboratory experiments include its strong fluorescence emission in the 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide region, its ability to penetrate deep into tissues, and its non-toxic nature. However, there are some limitations to using BDP, including its relatively high cost compared to other fluorescent dyes, and its sensitivity to pH and temperature changes.
Zukünftige Richtungen
There are numerous future directions for the use of BDP in scientific research. One area of interest is the development of new imaging techniques that utilize BDP, such as photoacoustic imaging and fluorescence lifetime imaging. Another area of interest is the development of new BDP derivatives that exhibit improved properties, such as increased fluorescence intensity or greater stability. Additionally, BDP could be used in the development of new therapies for diseases such as cancer, as it has been shown to selectively target tumor cells.
Synthesemethoden
BDP can be synthesized using a variety of methods, but the most common approach involves the reaction of a pyridine derivative with an aryl halide in the presence of a palladium catalyst. The resulting intermediate is then treated with an ethoxycarbonyl group to form the final product. The synthesis of BDP is relatively straightforward and can be achieved with high yields.
Wissenschaftliche Forschungsanwendungen
BDP has found numerous applications in scientific research, particularly in the field of biological imaging. Its strong fluorescence emission in the 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide region makes it an ideal candidate for in vivo imaging, as it can penetrate deep into tissues and provide high-resolution images. BDP has been used in a variety of imaging techniques, including fluorescence microscopy, confocal microscopy, and optical coherence tomography.
Eigenschaften
IUPAC Name |
ethyl 1-benzyl-4,6-diphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24NO2.BF4/c1-2-30-27(29)26-19-24(22-14-8-4-9-15-22)18-25(23-16-10-5-11-17-23)28(26)20-21-12-6-3-7-13-21;2-1(3,4)5/h3-19H,2,20H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGSBZPESWJRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C1=CC(=CC(=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)



![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
